molecular formula C18H23N3O2 B497124 N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 942842-19-5

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

货号 B497124
CAS 编号: 942842-19-5
分子量: 313.4g/mol
InChI 键: DUOCQFGJYDZSJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as TAK-242, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. TAK-242 has been extensively studied in preclinical and clinical trials for its ability to modulate the immune response and treat inflammatory diseases.

作用机制

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide selectively inhibits the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and disrupting the recruitment of adaptor proteins, such as myeloid differentiation factor 88 (MyD88) and Toll/interleukin-1 receptor domain-containing adaptor protein inducing interferon-beta (TRIF). This prevents the activation of downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) stimulation. In animal models of sepsis, this compound has been shown to improve survival rates and reduce organ damage. This compound has also been shown to have therapeutic potential in inflammatory bowel disease, where it reduces inflammation and promotes tissue repair.

实验室实验的优点和局限性

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high potency and specificity for TLR4 inhibition. This compound has been extensively studied in preclinical and clinical trials, which provides a wealth of information about its pharmacokinetics and pharmacodynamics. However, this compound has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.

未来方向

There are several future directions for the development and application of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the potential use of this compound in cancer immunotherapy. TLR4 is expressed on the surface of some cancer cells, and its activation can promote tumor growth and metastasis. This compound has been shown to inhibit the growth and metastasis of some cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential in cancer treatment. Another area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Several this compound analogs have been synthesized and tested in preclinical studies, and some have shown improved solubility and potency compared to this compound. Overall, this compound has shown great promise as a therapeutic agent for the treatment of inflammatory diseases, and further research is needed to fully understand its potential applications.

合成方法

The synthesis of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves several steps, including the reaction of 4-acetylphenylhydrazine with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction with butanoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high purity.

科学研究应用

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response and inflammation. TLR4 is expressed on the surface of immune cells and recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of pro-inflammatory cytokines and chemokines. This compound inhibits the downstream signaling of TLR4, thereby reducing the production of pro-inflammatory mediators.

属性

IUPAC Name

N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)10-18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOCQFGJYDZSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。